

Aminomethanol Formation from Formaldehyde and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aminomethanol**

Cat. No.: **B12090428**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of **aminomethanol** from formaldehyde and ammonia. **Aminomethanol** ($\text{NH}_2\text{CH}_2\text{OH}$) is a crucial yet elusive intermediate in various chemical and biological processes, including the Strecker synthesis of amino acids. Its high reactivity and transient nature have made its isolation and characterization challenging. This document consolidates theoretical and experimental findings to offer a comprehensive understanding of its synthesis, stability, and detection.

Reaction Mechanism and Thermodynamics

The formation of **aminomethanol** from ammonia and formaldehyde is a nucleophilic addition reaction. In this process, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of formaldehyde.

Computational studies have revealed that while **aminomethanol** is thermodynamically stable once formed, the gas-phase reaction between ammonia and formaldehyde has a significant energy barrier, making its direct formation challenging under typical laboratory conditions.^{[1][2]} The primary decomposition pathway for **aminomethanol** is dehydration to form methanimine and water.^{[1][2]}

Key Thermodynamic Insights:

- Formation Barrier: The energy barrier for the gas-phase reaction of ammonia and formaldehyde to produce **aminomethanol** is calculated to be between 130-171 kJ mol⁻¹ (approximately 31-41 kcal mol⁻¹).^{[1][3]} This high barrier suggests that the uncatalyzed gas-phase formation is thermodynamically hindered.^[2]
- Decomposition to Reactants: The barrier for the decomposition of **aminomethanol** back to formaldehyde and ammonia is also high, estimated at around 41 kcal/mol, indicating its thermodynamic stability once formed.^[2]
- Dehydration Barrier: **Aminomethanol** is kinetically stable in the gas phase with a substantial barrier of 230-234 kJ mol⁻¹ (approximately 55 kcal/mol) for its unimolecular decomposition to methanimine and water.^{[3][4][5]} This suggests that in the absence of a catalyst, **aminomethanol** has a significant lifetime.
- Aqueous Instability: In an aqueous environment, water molecules can act as a catalyst, facilitating the dehydration process and contributing to the difficulty in isolating **aminomethanol** in solution.^{[3][6]}

Quantitative Data Summary

The following table summarizes the key energetic data for the formation and decomposition of **aminomethanol** based on computational studies.

Parameter	Value (kJ mol ⁻¹)	Value (kcal mol ⁻¹)	Reference(s)
Energy Barrier for Formation (NH ₃ + H ₂ CO → NH ₂ CH ₂ OH)	130 - 171	31.1 - 40.9	[1][3]
Energy Barrier for Decomposition (NH ₂ CH ₂ OH → NH ₃ + H ₂ CO)	~171	~41	
Energy Barrier for Dehydration (NH ₂ CH ₂ OH → CH ₂ NH + H ₂ O)	230 - 234	~55	[3][5]
Unimolecular Decomposition Rate at 300 K (NH ₂ CH ₂ OH → CH ₂ NH + H ₂ O)	<10 ⁻²⁵ s ⁻¹	-	[7]

Experimental Protocols

Direct synthesis and isolation of **aminomethanol** from formaldehyde and ammonia in a conventional laboratory setting have been largely unsuccessful due to its transient nature.[3] However, recent advanced techniques have enabled its preparation and identification in situ under specific conditions.

3.1. In-situ Synthesis and Detection in Low-Temperature Ices

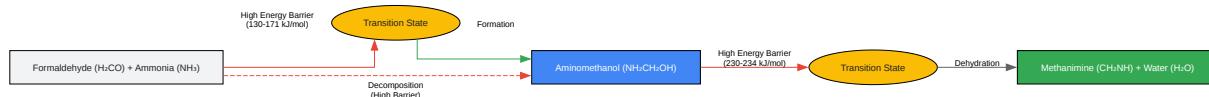
This experimental approach has successfully identified **aminomethanol** by creating it in an environment that stabilizes the molecule and allows for its detection before it decomposes.[3][8]

- Ice Preparation:

- Prepare a binary ice mixture of methylamine (CH₃NH₂) and oxygen (O₂) at a ratio of approximately 9:1.

- Deposit the gas mixture onto a pre-cooled substrate (e.g., a silver wafer) at a temperature of 5.0 ± 0.2 K within a high-vacuum chamber (pressure of $9 \pm 1 \times 10^{-8}$ Torr).[8]
- The thickness of the ice film should be controlled, for instance, to 239 ± 24 nm.[8]
- Irradiation:
 - Expose the ice sample to energetic electrons (e.g., 5 keV) to simulate the effects of ionizing radiation.[6][8] This process induces chemical reactions within the ice matrix.
 - Monitor the chemical changes *in situ* using Fourier Transform Infrared (FTIR) spectroscopy. However, explicit identification of **aminomethanol** via FTIR can be obscured by overlapping absorptions from other species with amino (-NH₂) and hydroxyl (-OH) functional groups.[3][6]
- Detection by Photoionization Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):
 - After irradiation, sublime the reaction products by gradually increasing the temperature of the substrate (Temperature Programmed Desorption - TPD) at a controlled rate (e.g., 1 K min⁻¹).[6]
 - Ionize the subliming neutral molecules using isomer-selective vacuum ultraviolet (VUV) photoionization.[6]
 - Detect the resulting ions using a reflectron time-of-flight mass spectrometer (ReTOF-MS). This technique allows for the selective identification of **aminomethanol** from other isomers with the same mass-to-charge ratio.[3][8]

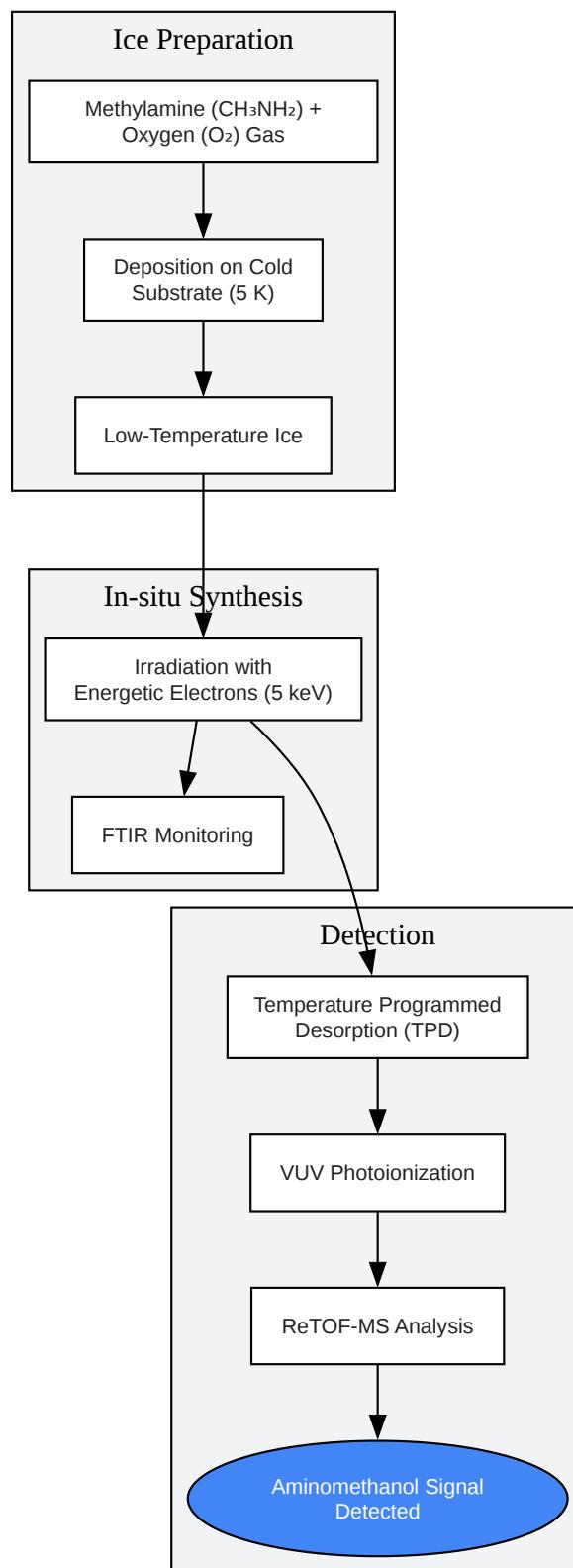
3.2. Synthesis of Protonated **Aminomethanol**


A related method allows for the preparation of more stable protonated **aminomethanol** salts.[9]

- Reaction Setup: In a reaction flask equipped with a dropping funnel and an ice bath, add a solution of a secondary amine (e.g., 40% dimethylamine solution).[9]
- Aldehyde Addition: Slowly add a lower aldehyde (e.g., formaldehyde) to the amine solution while maintaining the reaction temperature below 45°C using the ice bath.[9]

- Protonation: Introduce a strong acid, such as gaseous hydrochloric acid, into the reaction mixture. Maintain the temperature around 20°C during this process. The acid protonates the amino group, forming the more thermally stable **aminomethanol** salt.[9]
- Purification: Remove unreacted aldehyde and other volatile impurities from the protonated **aminomethanol** solution by vacuum distillation at a temperature at or below 85°C.[9]

Visualizations


Diagram 1: **Aminomethanol** Formation and Decomposition Pathway

[Click to download full resolution via product page](#)

Caption: Reaction pathway for **aminomethanol** formation and decomposition.

Diagram 2: Experimental Workflow for In-situ Synthesis and Detection

[Click to download full resolution via product page](#)

Caption: Workflow for **aminomethanol** synthesis and detection in ices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Experimental identification of aminomethanol (NH₂CH₂OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the chemical kinetics of aminomethanol (NH₂CH₂OH): insights into O, H and O₂ photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the chemical kinetics of aminomethanol (NH₂CH₂OH): insights into O.H and O₂ photo-oxidation reactions and formamide dominance [frontiersin.org]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4395311A - Preparation of aminomethanols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Aminomethanol Formation from Formaldehyde and Ammonia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12090428#aminomethanol-formation-from-formaldehyde-and-ammonia>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com